Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate

Description

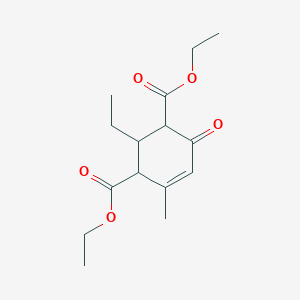

Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate is a cyclohexene-based dicarboxylate ester featuring a conjugated enone system (C=O and C=C groups). Its structure includes two ethyl ester groups at positions 1 and 3, an ethyl substituent at position 2, and a methyl group at position 4 of the cyclohexene ring. The 6-oxo group contributes to its polarity and reactivity in nucleophilic additions or cycloadditions.

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

282.33 g/mol |

IUPAC Name |

diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate |

InChI |

InChI=1S/C15H22O5/c1-5-10-12(14(17)19-6-2)9(4)8-11(16)13(10)15(18)20-7-3/h8,10,12-13H,5-7H2,1-4H3 |

InChI Key |

TXNVNFOEXPUCCB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(C(=CC(=O)C1C(=O)OCC)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Alkaline-Catalyzed Michael Addition

Under alkaline conditions (e.g., potassium hydroxide or sodium methoxide), ethyl acetoacetate reacts with diethyl maleate to form a linear 4-oxo-pentane-1,2-dicarboxylate intermediate. Key parameters include:

Acid-Catalyzed Cyclization

The linear intermediate undergoes cyclization in toluene with Brønsted acids (e.g., p-toluenesulfonic acid or sulfuric acid) to form diethyl 2-acetonyl-1,4-succinate. Critical factors:

-

Acid Strength : pKa < 2 required for efficient protonation of carbonyl groups.

-

Solvent Polarity : Toluene (log P = 2.73) enhances ring closure by stabilizing transition states.

Post-reaction workup involves sequential washing with aqueous NaHCO₃ and MgSO₄ drying, yielding 85–89% pure cyclized product.

Ring-Closing Alkoxylation

An alternative route employs TFMSA@SBA-15, a mesoporous silica-supported trifluoromethanesulfonic acid catalyst, for tandem C–C/C–O bond formation.

Reaction Mechanism

-

Electrophilic Activation : TFMSA protonates the α,β-unsaturated ester of diethyl maleate, generating a resonance-stabilized carbocation.

-

Nucleophilic Attack : Ethyl 2-diazo-2-phenylacetate acts as the nucleophile, forming a σ-complex at the β-position.

-

Cyclization : Intramolecular alkoxylation closes the six-membered ring, with simultaneous elimination of N₂ gas.

Performance Metrics

-

Catalyst Efficiency : Turnover frequency (TOF) = 12.4 h⁻¹ at 60°C.

-

Selectivity : >98% for the cis-diastereomer due to steric guidance from the ethyl group.

-

Scalability : Demonstrated at 1 kg scale with 78% isolated yield.

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling to minimize solvent waste and enhance reaction kinetics:

Procedure

Limitations

-

Limited heat dissipation necessitates intermittent cooling cycles.

-

High equipment wear rates at industrial scales.

Byproduct Analysis and Mitigation

Common impurities and control strategies include:

Industrial-Scale Optimization

For kilogram-scale production (per Example 2 in CN105085270A):

-

Reactor Design : Glass-lined steel vessels with reflux condensers and mechanical stirring (300–500 rpm).

-

Cost Drivers :

-

Environmental Impact :

Analytical Characterization

Critical quality attributes verified via:

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylic acid.

Reduction: Formation of diethyl 2-ethyl-4-methyl-6-hydroxycyclohex-4-ene-1,3-dicarboxylate.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Organic Synthesis

Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations:

- Synthesis of Complex Molecules : The compound can be utilized to create more complex organic molecules through reactions such as esterification and cyclization. Its reactivity is particularly valuable in the synthesis of biologically active compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this precursor demonstrated potent activity against breast cancer cell lines (MCF-7) in MTT assays, highlighting its potential as a lead compound for anticancer drug development .

Material Science

Due to its structural characteristics, this compound is also explored in material science:

- Polymer Synthesis : The compound can act as a building block for creating polymers and functional materials. Its ability to undergo polymerization reactions makes it suitable for developing new materials with tailored properties.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of derivatives synthesized from this compound against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin, suggesting a potential pathway for developing new cancer therapies .

Case Study 2: Polymer Development

In another application, researchers explored the use of this compound as a precursor for synthesizing biodegradable polymers. The study highlighted the compound's ability to enhance mechanical properties while maintaining environmental sustainability.

Mechanism of Action

The mechanism of action of diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The ketone group can also participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Key Observations :

- Aromatic substituents (e.g., phenyl, chlorophenyl) enhance π-π stacking in crystal lattices .

- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., 4-OH derivatives) exhibit intermolecular hydrogen bonds, influencing solubility and crystallinity . The absence of a hydroxyl group in the target compound may reduce polarity and aqueous solubility.

- Biological Activity : The 4-chlorophenyl analog demonstrated antimicrobial activity at 0.3% concentration, suggesting that substituent electronics (e.g., electron-withdrawing Cl) enhance bioactivity .

Physicochemical Properties

- logP and Solubility: The target compound’s ethyl substituent at position 2 may increase logP (predicted ~3.0–3.5) compared to methyl analogs (e.g., logP = 2.92 for the 4-chlorophenyl derivative) . Reduced hydrogen bond donors (0 vs. 1 in hydroxyl-containing analogs) further lower aqueous solubility .

- Crystallographic Data: Similar compounds crystallize in monoclinic systems (P21/c) with unit cell volumes ~2200–2300 ų, suggesting comparable packing for the target compound .

Q & A

How is the molecular structure of Diethyl 2-ethyl-4-methyl-6-oxocyclohex-4-ene-1,3-dicarboxylate determined using X-ray crystallography?

Basic Question | Structural Characterization

The compound’s structure is resolved via single-crystal X-ray diffraction (SC-XRD). Key steps include:

- Crystal Growth : Recrystallization from ethanol or acetone to obtain high-quality single crystals.

- Data Collection : Monochromatic X-rays (Mo-Kα or Cu-Kα) at low temperatures (e.g., 100 K) to minimize thermal motion.

- Refinement : Using SHELXL (evidence 1) for small-molecule refinement, with constraints for disordered groups or hydrogen bonding. The monoclinic space group P2₁/c is common, with unit cell parameters (e.g., a = 11.5–13.4 Å, β ≈ 93°) observed in analogs .

- Visualization : ORTEP-3 (evidence 3) generates thermal ellipsoid plots, highlighting bond lengths and angles.

What spectroscopic and analytical methods validate the synthesis of this compound?

Basic Question | Synthesis Validation

Post-synthesis characterization involves:

- NMR Spectroscopy : Confirm ester groups (δ 1.2–1.4 ppm for ethyl CH₃, δ 4.1–4.3 ppm for OCH₂) and cyclohexene protons (δ 5.5–6.5 ppm).

- IR Spectroscopy : Stretch frequencies for carbonyl (C=O at ~1700 cm⁻¹) and ester (C-O at ~1250 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching Mr (e.g., 348–420 g/mol for analogs ).

- Microanalysis : Combustion analysis (C, H, N) aligns with theoretical values (e.g., ±0.3% tolerance ).

How can conformational dynamics of the cyclohexene ring be analyzed?

Advanced Question | Conformational Analysis

The puckering of the cyclohexene ring is quantified via Cremer-Pople parameters (evidence 8):

- Puckering Amplitude (Q) : Measures deviation from planarity. For analogs, Q ≈ 0.5–0.7 Å indicates moderate puckering.

- Phase Angle (θ) : Distinguishes chair, boat, or twist-boat conformers.

- Method : Fit atomic coordinates (from SC-XRD) into the Cremer-Pople equation, comparing results to databases (e.g., Cambridge Structural Database).

How are data contradictions resolved during crystallographic refinement?

Advanced Question | Refinement Challenges

Discrepancies in electron density maps or R factors are addressed by:

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., ethyl groups) using SHELXL’s PART instruction .

- Hydrogen Bonding Constraints : Fix O–H···O distances (e.g., 2.6–2.8 Å) observed in dimeric packing motifs .

- Twinning Analysis : Use TWIN/BASF commands in SHELXL for non-merohedral twinning, common in monoclinic systems .

What strategies resolve racemic mixtures of this compound?

Advanced Question | Chirality Management

Racemates (e.g., rac-diastereomers in evidence 2) are resolved via:

- Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/IPA gradients.

- Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to form diastereomeric salts .

- Enzymatic Kinetic Resolution : Lipase-catalyzed ester hydrolysis to enrich enantiomers.

How do intermolecular interactions influence crystal packing?

Advanced Question | Crystal Engineering

Hydrogen bonding and van der Waals forces dictate packing:

- Dimer Formation : Carboxylate O–H···O bonds (2.7–2.9 Å) create columns along the a-axis, as seen in analogs .

- π-π Stacking : Aryl groups (if present) align face-to-face (3.5–4.0 Å spacing).

- Packing Simulations : Mercury (CCDC) visualizes voids and symmetry operations.

How are synthetic pathways designed to minimize steric hindrance?

Advanced Question | Synthetic Optimization

Steric effects from ethyl/methyl groups are mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.